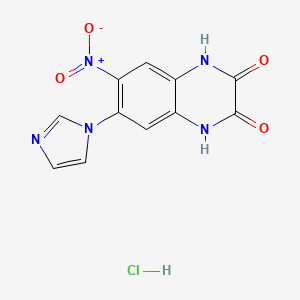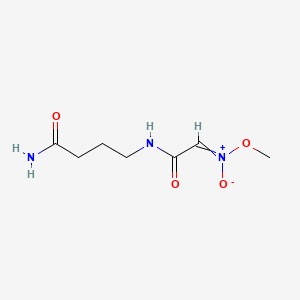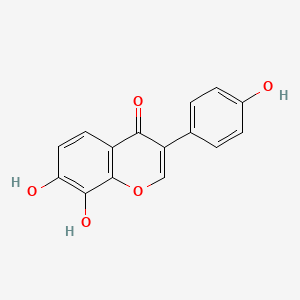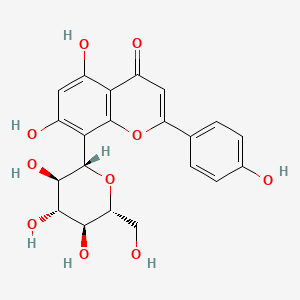
Vitexin
描述
Vitexin is an apigenin flavone glucoside, a chemical compound found in various plants such as the passion flower, Vitex agnus-castus (chaste tree or chasteberry), Phyllostachys nigra bamboo leaves, pearl millet (Pennisetum millet), and Hawthorn . It possesses a variety of bioactive properties, including antioxidation, anti-inflammation, anti-cancer, neuron-protection, and cardio-protection .
Synthesis Analysis
Vitexin synthesis is predicted to involve plant polyketide chalcone synthase, isomerization by chalcone isomerase, oxidation by cytochrome P450 to convert flavanone to flavone, and transfer of sugar moiety by C-glycosyltransferase, followed by dehydration to produce flavone-8-C-glucosides . Enzymatic synthesis of vitexin glycosides has been reported, where solvent-stable β-fructosidase was used to glycosylate vitexin in organic solvents .Molecular Structure Analysis
The molecular formula of Vitexin is C21H20O10 . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one .Physical And Chemical Properties Analysis
Vitexin has a molar mass of 432.38 g/mol and appears as a light yellow powder . Its melting point ranges from 203 to 204 °C .科学研究应用
Anti-Metastatic Potential
- Study 1: Vitexin exhibits anti-metastatic properties in rat pheochromocytoma cells, potentially useful for treating diseases like cancer (Choi et al., 2006).
Anti-Inflammatory Properties
- Study 2: Demonstrates the acute anti-inflammatory effects of vitexin, notably in reducing neutrophil migration and macrophage activation (Rosa et al., 2016).
Nutraceutical and Pharmacological Effects
- Study 3: Highlights the absorption, metabolism, and bioactivity of vitexin, with implications for using it as a nutraceutical and chemopreventive agent (Peng et al., 2020).
Role in Cancer Treatment
- Study 4: Investigates the potential of vitexin to induce apoptosis and inhibit metastasis in human oral cancer cells, suggesting a novel therapeutic pathway (Yang et al., 2013).
Neuroprotective Effects
- Study 5: Explores vitexin's neuroprotective effect against cerebral ischemia/reperfusion injury, mediated by MAPK and apoptosis signaling pathways (Wang et al., 2015).
Enhancing Osteoblast Differentiation
- Study 6: Finds that vitexin enhances osteoblast differentiation, significant for bone health and treatment of bone-related diseases (Kim et al., 2020).
Antioxidant Activity
- Study 7: Reviews vitexin's protective effects as an antioxidant against various oxidative stress-related diseases, highlighting its broad therapeutic potential (Babaei et al., 2020).
Hypotensive and Anti-Spasmodic Properties
- Study 8: Reports the hypotensive, anti-inflammatory, and anti-spasmodic properties of vitexin, contributing to its medicinal value (Prabhakar et al., 1981).
Genotoxicity and Antigenotoxicity
- Study 9: Examines vitexin's genotoxic and antigenotoxic potentials, suggesting its role in developing drugs with chemoprotective effects (Fernandes et al., 2017).
Antioxidative Effects in Skincare
- Study 10: Investigates vitexin's antioxidative effects for potential antiphotoaging applications in the cosmetic field (Kim et al., 2005).
Cardioprotective Effects
- Study 11: Explores vitexin's protective effects against myocardial ischemia/reperfusion injury, indicating a new protective mechanism for ischemic heart disease treatment (Xue et al., 2020).
Anti-Asthmatic Potential
- Study 12: Demonstrates vitexin's ability to suppress allergic inflammation in an ovalbumin-induced allergic asthma model, supporting its use in asthma treatment (Venturini et al., 2017).
Diverse Pharmacological Effects
- Study 13: Summarizes recent findings on vitexin's various pharmacological activities, highlighting its potential as a substitute medicine for diverse diseases (He et al., 2016).
Bioavailability Improvement
- Study 14: Focuses on improving vitexin's bioavailability by reducing particle size, which is crucial for its effectiveness in cardiovascular and cerebrovascular disease therapy (Zu et al., 2012).
Therapeutic Potential in Lung Cancer
- Study 15: Explores the therapeutic potential of vitexin in human non-small cell lung cancer cells, revealing its apoptosis-inducing mechanisms (Liu et al., 2019).
Female Reproductive Health
- Study 16: Reviews clinical trials on Vitex extracts, predominantly used for female reproductive conditions, indicating efficacy and safety in various treatments (van Die et al., 2012).
Antinociceptive Effects
- Study 17: Investigates vitexin's antinociceptive effects in a mouse model of postoperative pain, highlighting its potential in pain control (Zhu et al., 2016).
Glucose Metabolism
- Study 18: Studies the bioactive constituents of Ficus deltoidea leaves, showing in vivo α-glucosidase inhibition by vitexin, relevant for diabetes treatment (Choo et al., 2012).
Apoptosis in Leukemia Cells
- Study 19: Shows vitexin's apoptotic actions in U937 human leukemia cells, providing insights into its potential as a chemopreventive agent (Lee et al., 2012).
Anti-Depressant-like Effects
- Study 20: Demonstrates the anti-depressant-like effects of vitexin in mice, suggesting its interaction with monoaminergic mechanisms (Can et al., 2013).
安全和危害
While Vitexin is generally considered safe, it is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
未来方向
Vitexin contributes to increasing neuroprotective factors and pathways and counteracts the targets that induce neurodegeneration . More basic research is needed on the antioxidative effects of Vitexin in vivo, and carrying out clinical trials for the treatment of oxidative stress-related diseases is also recommended .
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEWCQFRYRRZDC-VPRICQMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190287 | |
| Record name | Vitexin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vitexin | |
CAS RN |
3681-93-4 | |
| Record name | Vitexin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3681-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitexin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vitexin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VITEXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VP70K75OK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



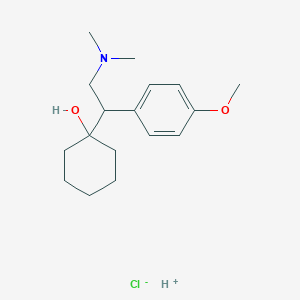
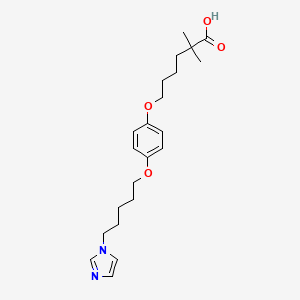
![N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B1683494.png)
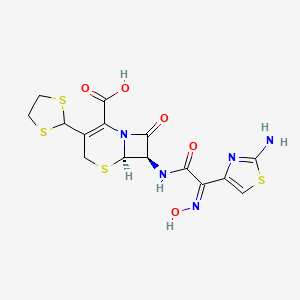
![1-[2,4,6-trihydroxy-3-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one](/img/structure/B1683497.png)
![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B1683499.png)
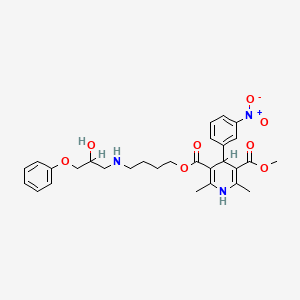
![benzyl(3-{[1-(prop-2-en-1-yl)-9H-carbazol-2-yl]oxy}propyl)amine](/img/structure/B1683502.png)
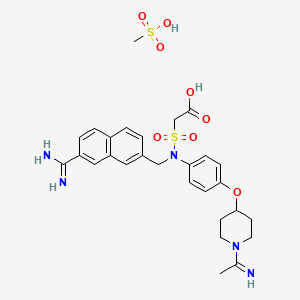
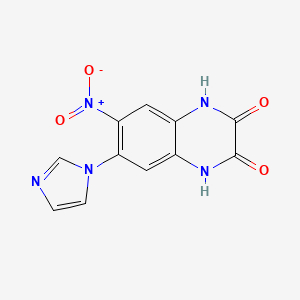
![5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline](/img/structure/B1683506.png)
